6-(Cyclopentylmethoxy)nicotinaldehyde
Description
6-(Cyclopentylmethoxy)nicotinaldehyde is a nicotinaldehyde derivative featuring a cyclopentylmethoxy substituent at the 6-position of the pyridine ring. Nicotinaldehyde derivatives are broadly recognized for their roles as competitive inhibitors of nicotinamidases, precursors in NAD biosynthesis, and intermediates in radiopharmaceutical synthesis . The cyclopentylmethoxy group may enhance lipophilicity, metabolic stability, or binding affinity compared to smaller substituents like methoxy or bromo groups.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
6-(cyclopentylmethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-8-11-5-6-12(13-7-11)15-9-10-3-1-2-4-10/h5-8,10H,1-4,9H2 |
InChI Key |
BLZQFLREDJVVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Nicotinaldehyde Derivatives
Inhibitory Potency and Mechanism
- Nicotinaldehyde : Exhibits strong competitive inhibition of nicotinamidases (Ki = 0.015 µM with PZA, 0.18 µM with NAM). The mechanism involves reversible thiohemiacetal adduct formation with catalytic cysteine residues, stabilized by metal coordination .
- 5-Bromonicotinaldehyde : Higher Ki (0.72 µM with NAM) due to steric hindrance and electronic effects from the bromo group, reducing binding efficiency .
- 6-(Cyclopentylmethoxy)nicotinaldehyde (Inferred) : The bulky cyclopentylmethoxy group may enhance lipophilicity and enzyme binding but could also introduce steric clashes, depending on the target active site.
Structural and Electronic Effects
- FPyII : The 5-fluoro and 6-(TMS-ethynyl) substituents reduce Lewis basicity of the pyridine nitrogen, minimizing inhibitory side reactions and enhancing autocatalytic efficiency in the Soai reaction .
- 6-Methoxy vs. 6-(DifluoroMethoxy) : Methoxy groups improve solubility, while difluoro substitution may enhance metabolic stability and electronegativity .
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